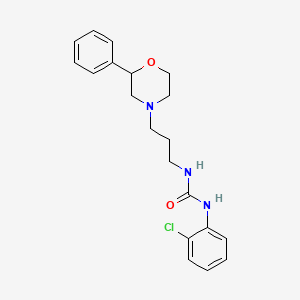
1-(2-Chlorophenyl)-3-(3-(2-phenylmorpholino)propyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)-3-(3-(2-phenylmorpholino)propyl)urea, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator of B-cell receptor signaling, and its inhibition has therapeutic potential in a variety of B-cell malignancies and autoimmune diseases.
Mécanisme D'action
BTK is a non-receptor tyrosine kinase that is critical for B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane where it phosphorylates downstream signaling molecules, leading to B-cell activation and proliferation. Inhibition of BTK with 1-(2-Chlorophenyl)-3-(3-(2-phenylmorpholino)propyl)urea leads to decreased B-cell receptor signaling, ultimately resulting in apoptosis of malignant B cells.
Biochemical and Physiological Effects:
1-(2-Chlorophenyl)-3-(3-(2-phenylmorpholino)propyl)urea has been shown to have potent and selective inhibition of BTK, with an IC50 of 0.85 nM. In preclinical studies, 1-(2-Chlorophenyl)-3-(3-(2-phenylmorpholino)propyl)urea has demonstrated efficacy in a variety of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. 1-(2-Chlorophenyl)-3-(3-(2-phenylmorpholino)propyl)urea has also shown promise in preclinical models of autoimmune diseases, including rheumatoid arthritis and systemic lupus erythematosus.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(2-Chlorophenyl)-3-(3-(2-phenylmorpholino)propyl)urea is its potency and selectivity for BTK. This allows for specific inhibition of B-cell receptor signaling without affecting other signaling pathways. However, a limitation of 1-(2-Chlorophenyl)-3-(3-(2-phenylmorpholino)propyl)urea is its relatively short half-life, which may require frequent dosing in clinical settings.
Orientations Futures
There are several potential future directions for 1-(2-Chlorophenyl)-3-(3-(2-phenylmorpholino)propyl)urea. One area of interest is combination therapy with other targeted agents, such as inhibitors of PI3K or CD20. Another potential direction is the development of 1-(2-Chlorophenyl)-3-(3-(2-phenylmorpholino)propyl)urea as a treatment for autoimmune diseases, where B-cell receptor signaling plays a role in disease pathogenesis. Additionally, further studies are needed to determine the optimal dosing and schedule of 1-(2-Chlorophenyl)-3-(3-(2-phenylmorpholino)propyl)urea in clinical settings.
Méthodes De Synthèse
The synthesis of 1-(2-Chlorophenyl)-3-(3-(2-phenylmorpholino)propyl)urea involves the reaction of 1-(2-chlorophenyl)-3-(3-aminopropyl)urea with 2-phenylmorpholine in the presence of a palladium catalyst. The reaction yields 1-(2-Chlorophenyl)-3-(3-(2-phenylmorpholino)propyl)urea as a white solid with a purity of >99%.
Applications De Recherche Scientifique
1-(2-Chlorophenyl)-3-(3-(2-phenylmorpholino)propyl)urea has been extensively studied in preclinical models of B-cell malignancies and autoimmune diseases. In these studies, 1-(2-Chlorophenyl)-3-(3-(2-phenylmorpholino)propyl)urea has demonstrated potent and selective inhibition of BTK, leading to decreased B-cell receptor signaling and subsequent apoptosis of malignant B cells. 1-(2-Chlorophenyl)-3-(3-(2-phenylmorpholino)propyl)urea has also been shown to have immunomodulatory effects, including inhibition of cytokine production and suppression of T-cell activation.
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-[3-(2-phenylmorpholin-4-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O2/c21-17-9-4-5-10-18(17)23-20(25)22-11-6-12-24-13-14-26-19(15-24)16-7-2-1-3-8-16/h1-5,7-10,19H,6,11-15H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOUZPKUSUYIBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCNC(=O)NC2=CC=CC=C2Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-(3-(2-phenylmorpholino)propyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

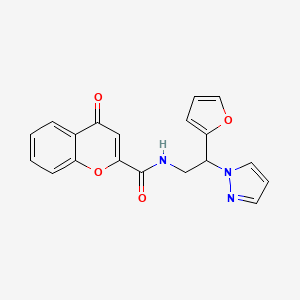
![N-[(2S,3R)-2-Cyclopropyl-6-oxopiperidin-3-yl]prop-2-enamide](/img/structure/B2785631.png)
![3,6-dimethyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2785633.png)



![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2785639.png)
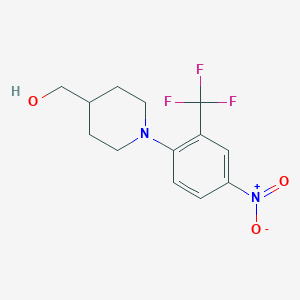
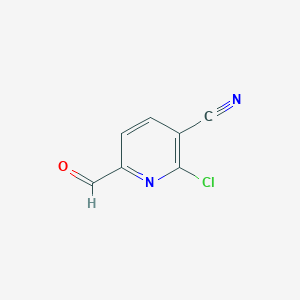
![1,3-bis(4-chlorophenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2785642.png)
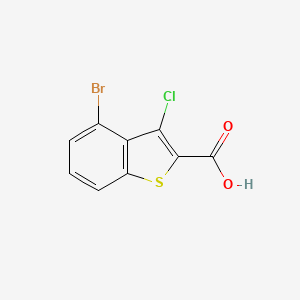
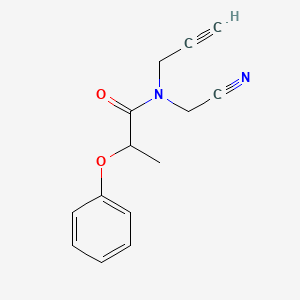
![N-[3-(3-chlorophenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide](/img/structure/B2785650.png)
